2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone, also known as PF-5190457 or PF-05190457, is a synthetic compound classified as a spiro-azetidino-piperidine derivative. [ [] ] It acts as a potent, selective, and orally bioavailable ghrelin receptor inverse agonist. [ [] ] In scientific research, PF-5190457 is primarily utilized as a pharmacological tool to investigate the role of the ghrelin system in various physiological and pathological processes.
A key metabolic transformation of 2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone (PF-5190457) involves hydroxylation of the pyrimidine ring, leading to the formation of its major metabolite, PF-6870961. [ [] ] This reaction is primarily catalyzed by aldehyde oxidase (AO), with a minor contribution from xanthine oxidase. [ [] ] The identification of this metabolic pathway highlights the importance of considering non-cytochrome P450-mediated metabolism in drug development. [ [] ]
2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone (PF-5190457) acts as a ghrelin receptor inverse agonist, meaning that it binds to the ghrelin receptor (growth hormone secretagogue receptor 1a, GHS-R1a) and blocks its constitutive activity. [ [] ] This contrasts with traditional antagonists, which only block agonist-induced receptor activation. The inverse agonist activity of PF-5190457 has been demonstrated in various experimental settings, including inhibition of ghrelin-induced growth hormone release, [ [] ] suppression of food intake, [ [] ] and reduction of alcohol craving. [ [] ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6